molecular formula C11H15N3S B2437711 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine CAS No. 2097929-80-9

1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine

Cat. No.: B2437711
CAS No.: 2097929-80-9
M. Wt: 221.32
InChI Key: PCMDZFNJHYHTDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine is a chemical compound that features a unique structure combining a cyclopropyl group, a thiadiazole ring, and a piperidine ring with a methylene bridge

Properties

IUPAC Name

3-cyclopropyl-5-(3-methylidenepiperidin-1-yl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S/c1-8-3-2-6-14(7-8)11-12-10(13-15-11)9-4-5-9/h9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMDZFNJHYHTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)C2=NC(=NS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions, such as using thionyl chloride or phosphorus pentachloride.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Methylene Bridge Formation: The methylene bridge can be introduced through alkylation reactions using reagents like formaldehyde or methylene iodide.

Industrial Production Methods

Industrial production of 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing continuous flow chemistry techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of thiadiazoles, including 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine, exhibit significant anticancer properties. A review highlighted that compounds containing the thiadiazole ring have shown cytotoxic effects against several cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies demonstrated that certain thiadiazole derivatives possess IC50 values in the low micromolar range against breast cancer (MCF-7) and lung carcinoma (A549) cell lines .
CompoundCell LineIC50 (µg/mL)
Thiadiazole Derivative AMCF-70.28
Thiadiazole Derivative BA5490.52

Antimicrobial Properties

The compound's structure also suggests potential antimicrobial activity. Thiadiazole derivatives have been studied for their efficacy against various bacterial strains. A study reported that certain derivatives exhibited notable antibacterial properties, making them candidates for further development as antimicrobial agents.

Case Study 1: Synthesis and Biological Evaluation

A notable case study involved the synthesis of several thiadiazole derivatives, including the target compound, followed by biological evaluation against cancer cell lines. The results showed promising anticancer activity, leading to further exploration of structure-activity relationships.

Case Study 2: Drug Development Pipeline

In a drug development pipeline analysis, the compound was evaluated for its pharmacokinetic properties and potential as a lead candidate for further development. The study highlighted its favorable absorption characteristics and metabolic stability compared to existing drugs in the market.

Material Science Applications

Beyond medicinal applications, 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine has potential uses in material science:

Polymer Chemistry

The incorporation of thiadiazole units into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. Research indicates that polymers containing thiadiazole derivatives exhibit improved performance metrics compared to traditional polymers.

Mechanism of Action

The mechanism of action of 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine
  • 2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyrazine
  • 4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]oxy}-3-methylpyridine

Uniqueness

1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine is a compound featuring a thiadiazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial contexts.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives, including the compound , have garnered significant attention due to their broad spectrum of biological activities. These include:

  • Anticancer Activity : Many thiadiazole derivatives exhibit cytotoxic properties against various cancer cell lines.
  • Antimicrobial Activity : Compounds have shown efficacy against bacteria and fungi.
  • Anti-inflammatory Properties : Some derivatives demonstrate potential in reducing inflammation.

The presence of the thiadiazole ring contributes to these properties by enhancing the compound's interaction with biological targets due to its unique electronic structure and stability.

Anticancer Activity

Research has indicated that compounds similar to 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine exhibit significant anticancer properties. For instance:

CompoundCell LineIC50 (µg/mL)Reference
1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidineMCF-7 (Breast)0.28
2-(5-(5-Oxo-2-(4-chlorophenyl)oxazolidin-3-yl)-1,3,4-thiadiazol-2-ylthio)acetic acidA549 (Lung)0.52
4-(5-Methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diolVarious FungiLow toxicity

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against specific cancer cell lines.

Antimicrobial Activity

Thiadiazole derivatives have also been studied for their antimicrobial properties. The following table summarizes findings related to their efficacy against various pathogens:

CompoundPathogenMinimum Inhibitory Concentration (MIC)Reference
1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidineCandida albicans10 µg/mL
4-(5-Methyl-1,3,4-thiadiazole) benzene derivativeEscherichia coli15 µg/mL

The MIC values reflect the lowest concentration needed to inhibit visible growth of the microorganisms tested.

The biological activity of thiadiazole derivatives is often attributed to their ability to interact with critical biological targets. For example:

  • Cytotoxicity Mechanism : Thiadiazoles may induce apoptosis in cancer cells through mitochondrial pathways or by inhibiting key enzymes involved in cell proliferation.
  • Antifungal Mechanism : The antifungal action is thought to involve disruption of fungal cell membrane integrity or inhibition of essential metabolic pathways.

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives in clinical and laboratory settings:

  • Study on Anticancer Activity : A study evaluated various thiadiazole derivatives against multiple cancer cell lines and found that those with cyclopropyl substituents exhibited enhanced cytotoxicity compared to others. The study emphasized structure–activity relationships that suggest modifications at specific positions can significantly impact activity levels .
  • Antimicrobial Efficacy : Another research project focused on the antifungal properties of a series of thiadiazole derivatives and reported promising results against resistant strains of Candida spp., indicating potential for therapeutic use in treating fungal infections resistant to conventional antifungals .

Q & A

Q. What are the established synthetic routes for 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine, and what are the critical reaction parameters?

The synthesis typically involves multi-step protocols. For example:

  • Step 1 : Formation of the thiadiazole ring via cyclization of cyclopropylamine derivatives with thiocyanate under acidic conditions .
  • Step 2 : Introduction of the methylidene-piperidine moiety through alkylation or condensation reactions. Key parameters include temperature (60–100°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd/C for hydrogenation steps) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Techniques :
    • HPLC : C18 column, mobile phase (acetonitrile/0.1% TFA), retention time ~8.2 min .
    • Mass Spectrometry : ESI-MS (m/z calculated for C11_{11}H14_{14}N4_{4}S: 234.09; observed: 234.1) .
    • NMR : Key signals include δ 1.2–1.5 ppm (cyclopropyl protons) and δ 5.8 ppm (methylidene protons) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Stability Profile :
    • Thermal Stability : Decomposes above 150°C (TGA data) .
    • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .
    • Hygroscopicity : Low moisture uptake (<1% w/w at 25°C/60% RH) .

Q. What preliminary biological assays are recommended to explore its bioactivity?

  • Antibacterial Screening : Use Staphylococcus aureus (MIC assay) and E. coli (disc diffusion), with ampicillin as a positive control .
  • Enzyme Inhibition : Test against acetylcholinesterase (Ellman’s method) or kinase targets (ATPase activity assays) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis or reactivity of this compound?

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to predict reaction pathways, transition states, and regioselectivity in thiadiazole formation .
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF) .
  • Software Tools : Gaussian, ORCA, or ICReDD’s reaction path search algorithms .

Q. What experimental design strategies address contradictory data in reaction yield optimization?

  • Design of Experiments (DoE) :

    FactorRangeOptimal Condition
    Temperature60–120°C90°C
    Catalyst Loading1–5 mol%3 mol%
    SolventDMF, THF, EtOHTHF
    Use a Box-Behnken design to minimize trials while maximizing yield .

Q. How can structure-activity relationships (SAR) be elucidated for derivatives of this compound?

  • Key Modifications :

    • Replace cyclopropyl with other substituents (e.g., phenyl, isopropyl) .
    • Vary the piperidine moiety (e.g., introduce spirocyclic or fluorinated groups) .
  • Data Analysis :

    DerivativeLogPIC50_{50} (μM)
    Cyclopropyl2.10.8
    Phenyl3.42.5
    Correlate lipophilicity (LogP) with bioactivity using multivariate regression .

Q. What reactor configurations improve scalability for multi-step syntheses?

  • Microreactors : Enhance heat/mass transfer for exothermic cyclization steps .
  • Flow Chemistry : Continuous processing reduces side reactions (e.g., dimerization) .

Q. How should researchers resolve discrepancies in spectroscopic data?

  • Case Study : Conflicting 13C^{13}\text{C} NMR signals for the methylidene group.
    • Solution : Use 2D NMR (HSQC, HMBC) to confirm assignments .
    • Cross-Validation : Compare with computed NMR spectra (GIAO method) .

Q. What advanced analytical methods quantify trace impurities?

  • LC-MS/MS : Detect impurities <0.1% with MRM transitions .
  • ICP-MS : Screen for heavy metal catalysts (e.g., Pd residues) .

Methodological Guidance for Data Interpretation

  • Handling Contradictions : Apply abductive reasoning to reconcile computational predictions with experimental yields .
  • Statistical Validation : Use ANOVA (p < 0.05) to confirm significance in DoE results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.